1,1-Bis(2-chloroethyl)-3-ethylurea
Description
Properties
CAS No. |
36014-32-1 |
|---|---|
Molecular Formula |
C7H14Cl2N2O |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-3-ethylurea |
InChI |
InChI=1S/C7H14Cl2N2O/c1-2-10-7(12)11(5-3-8)6-4-9/h2-6H2,1H3,(H,10,12) |
InChI Key |
DBGIGBAYFXOPKD-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-ethylurea typically involves the reaction of ethyl isocyanate with 2-chloroethylamine hydrochloride. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the urea linkage. The reaction conditions usually involve moderate temperatures and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-chloroethyl)-3-ethylurea undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted ureas, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Bis(2-chloroethyl)-3-ethylurea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential use as an alkylating agent in biochemical research.
Medicine: It has been investigated for its potential use in chemotherapy due to its ability to interfere with DNA replication.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-ethylurea involves the formation of highly reactive intermediates that can alkylate DNA. This alkylation leads to the formation of cross-links between DNA strands, which interferes with DNA replication and transcription. The compound primarily targets rapidly dividing cells, making it a potential candidate for chemotherapy .
Comparison with Similar Compounds
Comparison with Other Chloroethylnitrosoureas
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU)
- Structure : Features a cyclohexyl group instead of BCNU’s second chloroethyl moiety.
- Mechanism :
- Pharmacokinetics : Rapid plasma degradation (half-life ~5 minutes) with cerebrospinal fluid concentrations 3× higher than plasma in dogs .
- Therapeutic Profile : Higher protein binding (40–60%) compared to BCNU, which may correlate with delayed toxicity .
Chlorozotocin
- Structure : Contains a methylene-carboxamido group replacing one chloroethyl chain.
- Mechanism :
1-(2-Hydroxyethyl)-3-(2-chloroethyl)-3-nitrosourea (HECNU)
- Structure : Substitutes one chloroethyl group with a hydroxyethyl chain.
- Activity : Induces higher DNA cross-linking than BCNU due to enhanced chemical stability, but acute toxicity limits its use .
Comparison with Non-Nitrosourea Chloroethyl Compounds
Bis(2-chloroethyl) Sulfide (Mustard Gas)
- Structure : Two chloroethyl groups linked by a sulfur atom.
- Mechanism : Alkylates DNA via sulfonium ion intermediates, causing cross-links and apoptosis. Unlike nitrosoureas, it lacks carbamoylating activity .
- Toxicity: Severe vesicant and carcinogen; restricted under the Rotterdam Convention .
Bis(2-chloroethyl) Ether (BCEE)
- Structure : Two chloroethyl groups linked by an oxygen atom.
- Use : Industrial solvent and fumigant; structurally distinct from nitrosoureas.
- Toxicity: Carcinogenic via non-specific alkylation; banned in Finland except for research .
Data Tables
Table 1: Comparative Properties of Chloroethylnitrosoureas
| Compound | Alkylating Activity | Carbamoylating Activity | Octanol/Water Coefficient | DNA Cross-Link Efficiency | Therapeutic Index |
|---|---|---|---|---|---|
| BCNU | High | High | 0.8 | Moderate | Low |
| CCNU | Moderate | Very High | 1.2 | Low | Moderate |
| Chlorozotocin | Moderate | Low | 0.5 | Low | High |
| HECNU | Very High | Low | 0.6 | High | Low |
Table 2: Toxicity and Regulatory Status of Chloroethyl Compounds
Key Research Findings
- Carbamoylation vs. Alkylation : Carbamoylating activity correlates with acute toxicity (e.g., CCNU’s protein binding increases hepatotoxicity), while alkylating activity determines antileukemic efficacy .
- Solility and Distribution: Lipophilicity (e.g., CCNU’s octanol/water coefficient = 1.2) enhances CNS penetration but exacerbates bone marrow toxicity .
Q & A
Q. What are the established synthetic routes for 1,1-Bis(2-chloroethyl)-3-ethylurea, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution, where ethylurea reacts with 2-chloroethyl groups under controlled conditions. Key parameters include:
- Temperature : 60–80°C to balance reaction rate and byproduct formation.
- Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity .
- Purification : Column chromatography or recrystallization is used to isolate the product. Optimization may involve adjusting stoichiometry or using catalysts like triethylamine to neutralize HCl byproducts .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR confirm structural integrity, with chloroethyl protons appearing as triplets (δ 3.6–3.8 ppm) and urea carbonyls at δ 155–160 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., CHClNO, [M+H] calc. 237.0464) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–230 nm) assesses purity (>95%) .
Q. How should researchers handle safety and regulatory compliance for this compound?
- Safety : Use PPE (gloves, goggles, lab coat) due to potential carcinogenicity .
- Regulatory : In regions like the EU, research use requires authorization under REACH or similar frameworks. Waste must be disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced biological activity?
- Molecular Docking : Simulate interactions with target proteins (e.g., DNA alkylation enzymes) to predict binding affinity. Software like AutoDock Vina or Schrödinger Suite can identify optimal substituents .
- QSAR Studies : Correlate structural features (e.g., chloroethyl group positioning) with cytotoxicity using datasets from analogs .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Assay Standardization : Replicate studies under identical conditions (e.g., cell line, exposure time) to isolate variables.
- Impurity Analysis : Use LC-MS to check for degradation products (e.g., ethylurea or chloroethylamine) that may skew results .
- Mechanistic Studies : Compare alkylation efficiency via DNA cross-linking assays to confirm mode of action .
Q. What advanced spectroscopic methods elucidate degradation pathways under physiological conditions?
- Stability Studies : Incubate the compound in simulated biological fluids (pH 7.4, 37°C) and monitor degradation via:
- LC-MS/MS : Identify breakdown products (e.g., ethylene derivatives).
- FTIR : Track loss of urea carbonyl peaks (1700–1650 cm) .
Methodological Considerations
Q. How can researchers design dose-response experiments to evaluate cytotoxicity?
- Cell Lines : Use cancer cell lines (e.g., HeLa or MCF-7) with non-malignant controls (e.g., HEK293).
- Dosing : Test a logarithmic range (0.1–100 µM) over 24–72 hours.
- Endpoints : Measure IC via MTT assay and validate with apoptosis markers (e.g., Annexin V/PI staining) .
Q. What statistical approaches are robust for analyzing synergistic effects in combination therapies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
